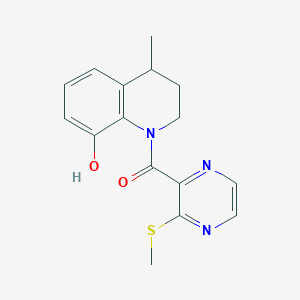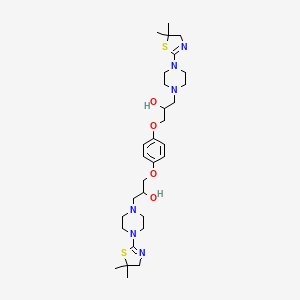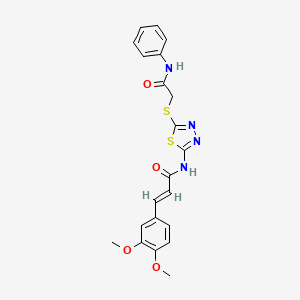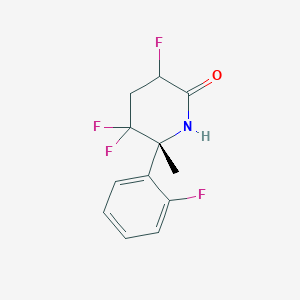![molecular formula C20H17N5O2S B2786276 6-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole CAS No. 2034402-67-8](/img/structure/B2786276.png)
6-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d]thiazol-6-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzothiazole ring, a triazole ring, and an azetidine ring, makes it a promising candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of Triazole Ring:
Formation of Azetidine Ring: The azetidine ring can be synthesized by the cyclization of a suitable amino alcohol or amino halide under basic conditions.
Coupling Reactions: The final compound can be obtained by coupling the benzothiazole, triazole, and azetidine intermediates using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms .
化学反応の分析
Types of Reactions
Benzo[d]thiazol-6-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
科学的研究の応用
Benzo[d]thiazol-6-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anti-inflammatory, anti-tubercular, and anticancer agent
Biological Studies: It has been used in various biological assays to study its effects on different cellular pathways and molecular targets.
Chemical Biology: The compound has been employed as a chemical probe to investigate the mechanisms of action of various biological processes.
Industrial Applications:
作用機序
The mechanism of action of 6-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, it may induce apoptosis in cancer cells by activating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
類似化合物との比較
Benzo[d]thiazol-6-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can be compared with other similar compounds, such as:
Benzothiazole Derivatives: These compounds share the benzothiazole ring and have been studied for their diverse biological activities.
Triazole Derivatives: Compounds containing the triazole ring have been explored for their potential as antifungal, antibacterial, and anticancer agents.
Azetidine Derivatives: These compounds, which contain the azetidine ring, have been investigated for their pharmacological properties.
特性
IUPAC Name |
1,3-benzothiazol-6-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-20(14-6-7-18-19(8-14)28-13-21-18)24-10-16(11-24)25-9-15(22-23-25)12-27-17-4-2-1-3-5-17/h1-9,13,16H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMQULWWLDDHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/new.no-structure.jpg)



![1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2786203.png)
![4-[(4-Benzylpiperazin-1-yl)methyl]-2,6-di-tert-butylphenol](/img/structure/B2786204.png)
![1-chloro-4-{[(Z)-(4-fluoroanilino)(methylsulfanyl)methylidene]amino}benzene](/img/structure/B2786205.png)
![2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(morpholine-4-sulfonyl)benzoate](/img/structure/B2786206.png)

![N-benzyl-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2786214.png)

![1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2786216.png)
